This compound, also known as JNJ-7706621 or SKE, has been investigated as a potential inhibitor of an enzyme called Sterile20-like Kinase 3 (MST3) [, ]. MST kinases are a family of enzymes involved in regulating cell growth and division [].
Studies have shown that 4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1H-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide can bind to MST3 and block its activity [, ]. This suggests that the compound may have potential as a therapeutic agent for diseases where abnormal MST3 activity is involved.
The three-dimensional structure of MST3 bound to 4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1H-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide has been determined using X-ray crystallography [, ]. This information can be used to understand how the compound interacts with the enzyme and to design new, more potent inhibitors.
JNJ-7706621 is a synthetic compound recognized for its role as a dual inhibitor of cyclin-dependent kinases and Aurora kinases. It exhibits potent inhibitory effects on several key enzymes involved in cell cycle regulation, particularly cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 3, cyclin-dependent kinase 4, cyclin-dependent kinase 6, Aurora-A, and Aurora-B. The compound has been shown to effectively induce apoptosis in various cancer cell lines while having a lower impact on normal cells, making it a promising candidate for cancer therapeutics .
As research on this specific compound appears limited, its mechanism of action is unknown. However, similar sulfonamide-triazole hybrids are being explored for their potential antimalarial activity. The mechanism for such compounds might involve targeting specific enzymes or metabolic pathways in the malaria parasite [].
The primary mode of action of JNJ-7706621 involves the inhibition of key kinases that regulate cell cycle progression. The compound interacts with the ATP-binding sites of these kinases, leading to a blockade in their activity. This inhibition results in cell cycle arrest and subsequent apoptosis in cancer cells. The specific chemical structure facilitates these interactions through hydrogen bonding and other non-covalent interactions with amino acids critical for kinase function .
JNJ-7706621 has demonstrated significant biological activity as an anti-cancer agent. Its effectiveness is highlighted by the following characteristics:
The synthesis of JNJ-7706621 involves multiple steps that typically include:
JNJ-7706621 has several potential applications in cancer therapy:
Interaction studies have shown that JNJ-7706621 can synergistically enhance the effects of other therapeutic agents. For example:
Several compounds share similarities with JNJ-7706621 in terms of structure and mechanism but differ in their specificity or potency:
Compound Name | Target Kinases | IC50 (μmol/L) | Unique Features |
---|---|---|---|
GSK461364 | Aurora-A | 0.015 | Selective for Aurora-A; used for specific cancer types |
VX-680 | Aurora-A/B | 0.010 | Broad-spectrum Aurora kinase inhibitor |
R547 | Cyclin-dependent kinases | 0.025 | Focus on CDK inhibition with different selectivity |
JNJ-7706621 stands out due to its dual inhibition profile against both cyclin-dependent kinases and Aurora kinases, providing a broader therapeutic potential compared to others that may target only one class of kinases .
JNJ-7706621 functions as a potent dual inhibitor with exceptional selectivity for both cyclin-dependent kinases and Aurora kinases, demonstrating a unique pharmacological profile that distinguishes it from single-target inhibitors [1]. The compound exhibits remarkable potency against multiple kinase families, with inhibition constants ranging from nanomolar to low micromolar concentrations across different targets.
The molecular basis of JNJ-7706621's inhibitory activity lies in its competitive binding mechanism at the ATP-binding sites of target kinases. X-ray crystallographic studies have elucidated the precise binding interactions, revealing that the compound directly interacts with the backbone of hinge residues in both cyclin-dependent kinases and Aurora kinases [2]. In the JAK2 pseudokinase domain, JNJ-7706621 forms specific hydrogen bonds with hinge residues E627 and V629, while establishing additional contacts with the gatekeeper residue Q626 and the conserved β3 lysine K581 [2].
Competitive inhibition studies with respect to ATP have demonstrated that JNJ-7706621 functions as an ATP-competitive inhibitor across all target kinases [3]. The compound's binding mode shows remarkable consistency across different kinase families, with the primary interactions mediated through the hinge region of the kinases. In the Aurora kinase family, the compound adopts a similar binding orientation, maintaining critical contacts with the ATP-binding pocket while displacing the natural nucleotide substrate [2].
The structural analysis reveals that JNJ-7706621 occupies the ATP-binding site through a combination of hydrogen bonding and hydrophobic interactions. The compound's triazolylsulfonamide structure enables it to form multiple contacts within the active site, including interactions with the phosphate-binding loop and the activation loop region [2]. This binding mode results in the stabilization of specific conformational states that prevent kinase activation and subsequent substrate phosphorylation.
The inhibition kinetics of JNJ-7706621 demonstrate significant selectivity across different kinase families, with the compound showing the highest potency against cyclin-dependent kinases CDK1 and CDK2, followed by Aurora kinases. Detailed kinetic analysis reveals the following inhibition profile:
Kinase Target | IC50/Kd Value | Selectivity Pattern |
---|---|---|
CDK2/Cyclin E | 3 nM | Highest potency |
CDK2/Cyclin A | 4 nM | Primary target |
CDK1/Cyclin B | 9 nM | Primary target |
Aurora A | 11 nM | Secondary target |
Aurora B | 15 nM | Secondary target |
CDK3/Cyclin E | 58 nM | Moderate selectivity |
CDK6/Cyclin D1 | 175 nM | Lower potency |
CDK4/Cyclin D1 | 253 nM | Lower potency |
The differential inhibition kinetics reveal that JNJ-7706621 exhibits greater than 6-fold selectivity for CDK1/2 compared to CDK3/4/6 in cell-free assays [4] [5]. This selectivity profile is particularly significant as it suggests preferential targeting of kinases involved in cell cycle progression and mitotic regulation, while showing reduced activity against kinases involved in cell cycle initiation and G1/S transition.
Aurora kinase inhibition demonstrates comparable potency between Aurora A and Aurora B, with IC50 values of 11 nM and 15 nM respectively [4]. This dual Aurora kinase inhibition is crucial for the compound's anti-mitotic effects, as Aurora A is essential for centrosome maturation and spindle formation, while Aurora B is critical for chromosome segregation and cytokinesis [1].
The compound shows minimal or no activity against related kinases such as Polo-like kinase 1 (PLK1) and Wee1, even at the highest concentrations tested [4] [6]. This selectivity profile indicates that JNJ-7706621 does not broadly inhibit all cell cycle-related kinases, but rather targets specific pathways essential for mitotic progression.
JNJ-7706621 exerts profound effects on cell cycle progression through its dual inhibition of cyclin-dependent kinases and Aurora kinases, resulting in complex cell cycle arrest patterns that are concentration-dependent. The compound's ability to modulate cell cycle dynamics stems from its interference with multiple checkpoints and regulatory mechanisms that govern normal cell division.
At low concentrations, JNJ-7706621 induces G1 phase arrest through multiple interconnected mechanisms involving cyclin-dependent kinase inhibition and downstream signaling pathway disruption. The compound delays progression through G1 by interfering with the activity of CDK2/cyclin E complexes, which are essential for S phase entry [1] [7].
The G1 arrest mechanism involves the inhibition of CDK1 kinase activity and alteration of CDK1 phosphorylation status, leading to interference with downstream substrates such as the retinoblastoma protein [1]. This results in the maintenance of retinoblastoma in its hypophosphorylated state, preventing the release of E2F transcription factors necessary for S phase progression. The molecular pathway involves the disruption of the normal phosphorylation cascade that regulates G1/S transition.
Flow cytometric analysis demonstrates that JNJ-7706621 treatment at concentrations of 0.5-3 μM significantly delays exit from G1 phase in multiple cell lines [6] [8]. This effect is independent of p53, retinoblastoma, or P-glycoprotein status, indicating that the G1 arrest mechanism does not rely on traditional tumor suppressor pathways but rather on direct kinase inhibition [1].
The G1 arrest is characterized by the accumulation of cells with 2N DNA content, representing cells that have completed DNA replication but are unable to progress to the next cell cycle phase. This arrest is accompanied by reduced colony formation and decreased cellular proliferation, with the compound showing selective toxicity against tumor cells compared to normal cells [1] [6].
At higher concentrations, JNJ-7706621 induces prominent G2-M checkpoint disruption through multiple mechanisms involving both cyclin-dependent kinase and Aurora kinase inhibition. The compound arrests cells at the G2-M phase boundary by interfering with the normal activation of CDK1/cyclin B complexes required for mitotic entry [9] [7].
The G2-M checkpoint disruption involves the inhibition of Aurora kinase functions essential for mitotic progression. JNJ-7706621 does not prevent the localization of Aurora A to spindle poles, but significantly inhibits the function of other centrosomal proteins such as TOG (Tumor Overexpressed Gene), Nek2, and TACC3 (Transforming Acidic Coiled-Coil protein 3) during early mitotic phases [9] [10]. This selective inhibition pattern suggests that while Aurora A can still reach its cellular targets, its kinase activity is sufficiently compromised to prevent normal centrosome function.
Similarly, the compound does not prevent Aurora B localization to kinetochores but disrupts the function of other chromosomal passenger complex proteins including Survivin and INCENP (Inner Centromere Protein) [9] [10]. This disruption is particularly significant as the chromosomal passenger complex is essential for proper chromosome segregation and spindle checkpoint function.
The G2-M checkpoint disruption is characterized by the override of mitotic arrest mechanisms. Treatment of nocodazole-synchronized cells with JNJ-7706621 demonstrates the compound's ability to override spindle checkpoint signaling, resulting in failure of chromosome alignment and segregation [9] [10]. This effect leads to cells proceeding through mitosis despite the presence of unattached chromosomes, ultimately resulting in chromosome missegregation and genomic instability.
In cells exposed to JNJ-7706621 after nocodazole release, Aurora B, INCENP, and Survivin become relocated to the peripheral regions of chromosomes, while PLK1 and Prc1 maintain their normal localization on microtubules during later mitotic phases [9] [10]. This differential protein localization pattern indicates specific disruption of Aurora kinase-dependent processes while leaving PLK1-dependent pathways intact.
JNJ-7706621 induces mitotic catastrophe and endoreduplication through mechanisms that involve the disruption of normal mitotic checkpoint functions and the induction of aberrant cell cycle progression. These effects represent the terminal consequences of the compound's dual kinase inhibition profile and contribute significantly to its anti-tumor efficacy.
Endoreduplication occurs when cells complete DNA synthesis but fail to undergo cytokinesis, resulting in polyploid cells with greater than 4N DNA content. JNJ-7706621 treatment leads to significant increases in endoreduplication, with studies showing 20-fold and 12-fold increases in U-2932 and RIVA cell lines, respectively [11]. This effect is accompanied by a 2-fold increase in relative cell size compared to untreated and mono-treated cells, confirming the polyploid nature of the affected cells [11].
The mechanism of endoreduplication involves the disruption of Aurora kinase functions essential for cytokinesis. Aurora B is a critical component of the chromosomal passenger complex and is required for proper chromosome segregation and contractile ring formation during cytokinesis [11]. JNJ-7706621's inhibition of Aurora B activity prevents normal cytokinesis completion, leading to the formation of multinucleated cells with increased DNA content.
Visual microscopy confirms the presence of multinucleated cells following JNJ-7706621 treatment, with cells displaying prominent increases in nuclear size and DNA content [11]. The endoreduplication process is associated with extended G2-M arrest, where cells remain in mitosis for prolonged periods before eventually exiting without completing cell division.
Mitotic catastrophe represents a form of cell death that occurs when cells attempt to divide despite the presence of damaged DNA or defective cell cycle machinery. JNJ-7706621 induces mitotic catastrophe through its ability to override spindle checkpoint signaling while simultaneously disrupting the molecular machinery required for successful mitosis completion [9] [11].
The induction of mitotic catastrophe is evidenced by the significant increase in cell death observed following JNJ-7706621 treatment. Studies demonstrate 5-fold and 13-fold increases in cell death in U-2932 and RIVA cell lines, respectively, at 144 hours post-treatment [11]. This cell death is characterized by the activation of apoptotic pathways, with approximately 50% of cells showing cleaved PARP (Poly ADP-ribose polymerase) positivity, indicating late-stage apoptosis [11].
The molecular mechanism underlying mitotic catastrophe involves the combination of checkpoint override and mitotic machinery dysfunction. JNJ-7706621 treatment allows cells to enter mitosis despite the presence of DNA damage or incomplete DNA replication, while simultaneously compromising the molecular machinery required for successful chromosome segregation and cytokinesis [11]. This results in catastrophic mitotic failure, leading to cell death through apoptotic mechanisms.
The relationship between endoreduplication and mitotic catastrophe is complex, with endoreduplication often serving as a precursor to cell death. Cells that undergo endoreduplication may initially survive as polyploid entities but eventually succumb to the genomic instability and metabolic stress associated with aberrant DNA content [11]. This progression from endoreduplication to cell death represents a delayed but highly effective mechanism of tumor cell elimination.